2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine
Overview
Description
2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine is an organic compound characterized by the presence of a trimethylsilyl group attached to a methyl group, which is further bonded to a 2-methyl-2-propanamine structure. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and analytical chemistry .
Mechanism of Action
Mode of Action
The presence of the trimethylsilyl group in its structure suggests that it may interact with biological molecules in a unique way . The trimethylsilyl group is known for its chemical inertness and large molecular volume, which could influence the compound’s interactions with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine . Factors such as temperature, pH, and the presence of other molecules can all impact how this compound interacts with its targets and exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine typically involves the reaction of 2-methyl-2-propanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Methyl-2-propanamine+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the trimethylsilyl group generally remains inert under mild conditions.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used to replace the trimethylsilyl group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various silylated derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated intermediates and protecting groups.
Biology: The compound can be used in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- Trimethylsilyl cyanide
Uniqueness
2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine is unique due to its specific structure, which combines the properties of a trimethylsilyl group with a 2-methyl-2-propanamine backbone. This combination imparts distinct reactivity and stability characteristics, making it particularly useful in applications requiring selective protection and derivatization .
Properties
IUPAC Name |
2-methyl-N-(trimethylsilylmethyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NSi/c1-8(2,3)9-7-10(4,5)6/h9H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZPTXMPOAJTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329948 | |
Record name | 2-Methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79250-80-9 | |
Record name | 2-Methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-Butyl-N-(trimethylsilylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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